PEG4 Linker Increases TCO Grafting Density on Antibodies vs. PEG0
In a direct head-to-head comparison of monoclonal antibody (mAb) functionalization with TCO derivatives bearing PEG0 (1), PEG4 (2), and PEG12 (3) linkers, MALDI-TOF mass spectrometry revealed that PEG4-TCO grafting significantly increased the number of TCO molecules per antibody compared to PEG0-TCO [1]. This quantifies the accessibility advantage conferred by the PEG4 spacer during conjugation.
| Evidence Dimension | Number of TCO molecules grafted per monoclonal antibody |
|---|---|
| Target Compound Data | TCO-PEG4 (compound 2): significantly increased TCO grafting vs. PEG0 |
| Comparator Or Baseline | TCO-PEG0 (compound 1): baseline grafting density |
| Quantified Difference | Statistically significant increase (PEG4 > PEG0; exact numerical values reported in source figures) |
| Conditions | MALDI-TOF mass spectrometry; mAb functionalization with 0–30 equivalents TCO derivative relative to mAb |
Why This Matters
Higher grafting density enables greater payload delivery capacity in pretargeted imaging and therapeutic applications, directly influencing assay sensitivity and therapeutic index.
- [1] Rondon, A., et al. (2017). Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models. Scientific Reports, 7, 14918. View Source
